molecular formula C8H6O6S B021338 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 108347-23-5

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Katalognummer: B021338
CAS-Nummer: 108347-23-5
Molekulargewicht: 230.2 g/mol
InChI-Schlüssel: NWIYUAISDYJVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a compound characterized by the presence of a thiophene ring fused with a dioxine ring, and two carboxylic acid groups at positions 5 and 7

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the dioxine ring and carboxylic acid groups. One common method involves the use of ethylene glycol and thiophene-2,3-dicarboxylic acid under acidic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

    3,4-Ethylenedioxythiophene (EDOT): A related compound with similar structural features but lacking the carboxylic acid groups.

    Hydroxymethyl EDOT: Contains a hydroxymethyl group instead of carboxylic acid groups.

    3,4-Dimethoxythiophene: Features methoxy groups instead of the dioxine ring.

Eigenschaften

CAS-Nummer

108347-23-5

Molekularformel

C8H6O6S

Molekulargewicht

230.2 g/mol

IUPAC-Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

InChI

InChI=1S/C8H6O6S/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12)

InChI-Schlüssel

NWIYUAISDYJVMZ-UHFFFAOYSA-N

SMILES

C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O

Kanonische SMILES

C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O

Piktogramme

Irritant

Synonyme

2,5-Dicarboxylic acid-3,4-ethylenedioxythiophene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.